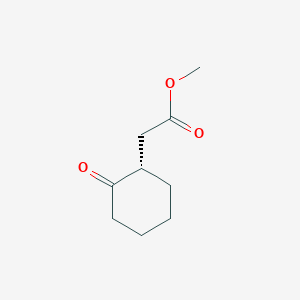
Cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- is a chemical compound with the molecular formula C9H14O3. It is a derivative of cyclohexane and is characterized by the presence of an ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- can be synthesized through several methods. One common synthetic route involves the esterification of cyclohexaneacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as purification through distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexaneacetic acid, 2-oxo-, which is an important intermediate in organic synthesis.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in cyclohexaneacetic acid, 2-hydroxy-, methyl ester.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of cyclohexaneacetic acid, such as cyclohexaneacetic acid, 2-hydroxy-, methyl ester, and other substituted esters.
Scientific Research Applications
Cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activity and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- can be compared with other similar compounds, such as:
Cyclohexaneacetic acid, 2-oxo-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester: This compound has a cyclopentane ring instead of a cyclohexane ring.
Hexanoic acid, 2-oxo-, methyl ester: This compound has a shorter carbon chain compared to cyclohexaneacetic acid derivatives.
The uniqueness of cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- lies in its specific structural features and reactivity, which make it valuable for various applications in scientific research and industry.
Properties
CAS No. |
204447-94-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 2-[(1S)-2-oxocyclohexyl]acetate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
KSINVKZRNOJNNW-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CCCCC1=O |
Canonical SMILES |
COC(=O)CC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


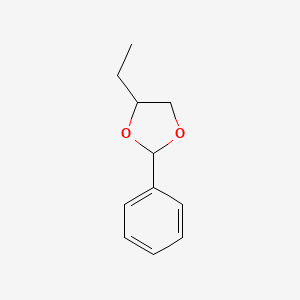
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
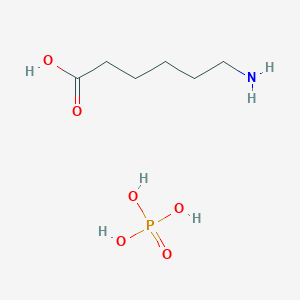
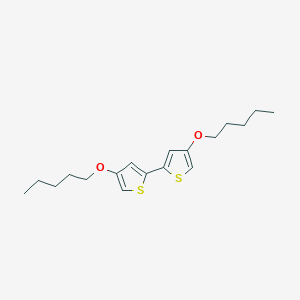
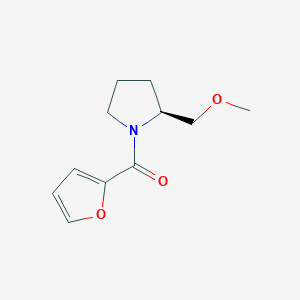
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
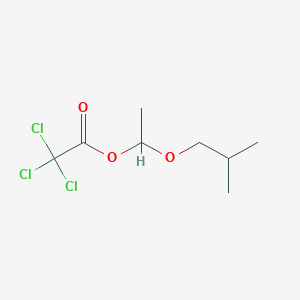

![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
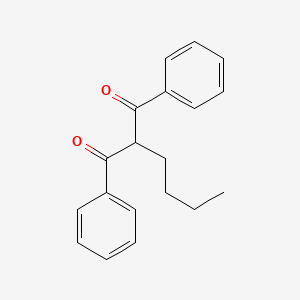

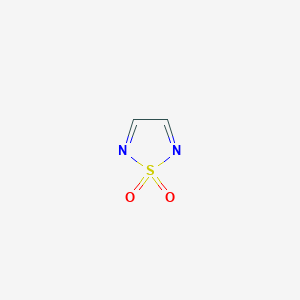
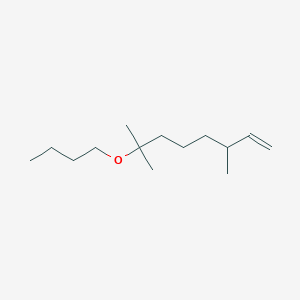
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
